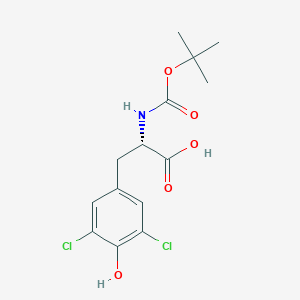

Boc-Tyr(3,5-Cl2)-OH

Vue d'ensemble

Description

Boc-Tyr(3,5-Cl2)-OH: is a chemical compound that belongs to the class of protected amino acids. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-Tyr(3,5-Cl2)-OH typically begins with commercially available tyrosine.

Chlorination: The phenyl ring of tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide in the presence of a catalyst.

Protection: The amino group of the chlorinated tyrosine is then protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination and protection reactions, followed by automated purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Boc-Tyr(3,5-Cl2)-OH can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding the original tyrosine derivative.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Dechlorinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis:

Boc-Tyr(3,5-Cl2)-OH serves as a building block in peptide synthesis. The Boc group protects the amino group during coupling reactions, allowing for selective incorporation into peptides. This method enhances the stability and functionality of synthesized peptides.

Reactivity:

- Oxidation: The compound can undergo oxidation to form quinones.

- Reduction: It can be reduced to yield dechlorinated tyrosine derivatives.

- Substitution Reactions: Chlorine atoms can be substituted with various functional groups through nucleophilic aromatic substitution.

Biology

Protein Engineering:

Incorporating this compound into synthetic peptides aids in studying protein structure and function. The presence of chlorine atoms can influence interactions with enzymes and receptors, potentially altering their activity .

Biomarker Studies:

Research indicates that chlorinated tyrosine derivatives, including this compound, may serve as biomarkers for exposure to chlorine and related compounds. This application is particularly relevant in forensic science and environmental studies .

Medicine

Drug Development:

this compound is explored for its potential in developing new therapeutic agents targeting specific enzymes or receptors. Its chlorinated structure may enhance binding affinity or alter pharmacokinetics compared to non-chlorinated counterparts .

Case Studies and Research Findings

-

Halogenation Effects on Protein Function:

A study demonstrated that halogenation of tyrosine residues significantly affects protein self-organization and enzymatic activity. Specifically, chlorinated variants showed reduced GTPase activity, highlighting the impact of such modifications on protein function . -

Biochemical Assays:

This compound has been utilized in various biochemical assays to study enzyme kinetics and protein interactions. Its unique properties facilitate investigations into how halogenation influences biochemical pathways .

Mécanisme D'action

Molecular Targets and Pathways: Boc-Tyr(3,5-Cl2)-OH exerts its effects primarily through its incorporation into peptides and proteins. The presence of chlorine atoms on the phenyl ring can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The Boc protecting group ensures that the amino group remains unreactive during synthesis, allowing for selective reactions at other sites.

Comparaison Avec Des Composés Similaires

Boc-Tyr-OH: The non-chlorinated version of Boc-Tyr(3,5-Cl2)-OH, used in similar applications but lacks the chlorine atoms.

Boc-Phe(3,5-Cl2)-OH: A similar compound where phenylalanine is chlorinated at the 3 and 5 positions instead of tyrosine.

Uniqueness: this compound is unique due to the presence of chlorine atoms on the phenyl ring, which can significantly alter its chemical properties and interactions compared to non-chlorinated derivatives. This makes it a valuable tool in studying the effects of halogenation on peptide and protein function.

Activité Biologique

Boc-Tyr(3,5-Cl2)-OH, or N-tert-butoxycarbonyl-3,5-dichlorotyrosine, is a derivative of the amino acid tyrosine that has garnered attention for its potential biological activities and applications in peptide synthesis and drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound is synthesized through the protection of the amino group of 3,5-dichlorotyrosine with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves reacting 3,5-dichlorotyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The resulting compound is then purified through recrystallization or chromatography.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection using acidic conditions (e.g., trifluoroacetic acid), the free amino group can participate in further reactions, enabling the incorporation of 3,5-dichlorotyrosine into peptides and proteins.

Influence of Chlorination

The presence of chlorine atoms at the 3 and 5 positions significantly alters the chemical properties and biological activities of the resulting peptides. Chlorinated tyrosines have been shown to affect protein structure and function by modifying enzymatic activities. For instance, studies indicate that chlorination can impair GTPase activity and alter protein self-organization .

Biological Applications

This compound has diverse applications in several fields:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides that may exhibit enhanced biological activities due to the chlorinated tyrosine residues.

- Drug Development : The compound is utilized in developing peptide-based therapeutic agents that target specific biological pathways.

- Biochemical Studies : It is employed in studies examining enzyme-substrate interactions and receptor-ligand binding dynamics.

1. Chlorinated Tyrosine Adducts

A study highlighted the detection of chlorinated tyrosine adducts in blood plasma samples. Researchers utilized targeted LC-MS/MS to analyze levels of 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers for oxidative stress-related diseases. The findings revealed significant correlations between chlorinated tyrosine levels and exposure to chlorinating agents .

2. Impact on Protein Functionality

Research investigating the effects of halogenation on protein functionality demonstrated that even minor modifications at the tyrosine residue can lead to substantial changes in enzymatic activity. For example, proteins containing chlorinated tyrosines exhibited reduced GTP hydrolysis rates by up to 70%, indicating that this compound could be pivotal in studying protein dynamics under oxidative stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other halogenated tyrosine derivatives:

| Compound | Chlorination Pattern | Biological Activity Impact |

|---|---|---|

| Boc-Tyr(2,6-Cl2)-OH | Two chlorines | Enhanced reactivity and potential toxicity |

| Boc-Tyr(But)-OH | No chlorination | Standard reference for peptide synthesis |

| Boc-Tyr-OH | No substitutions | Basic building block without added properties |

The unique dichlorination at positions 3 and 5 imparts distinct chemical reactivity and potential biological implications compared to these derivatives.

Propriétés

IUPAC Name |

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNLRGVZPAASPS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.